molecular formula C7H11BrF2 B2509857 3-(Bromomethyl)-1,1-difluorocyclohexane CAS No. 1692166-79-2

3-(Bromomethyl)-1,1-difluorocyclohexane

Cat. No.: B2509857
CAS No.: 1692166-79-2
M. Wt: 213.066
InChI Key: CLJPMKDWRVCOEM-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,1-difluorocyclohexane is a useful research compound. Its molecular formula is C7H11BrF2 and its molecular weight is 213.066. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Properties

  • 1,1-Difluorocyclohexanes, which include compounds like 3-(Bromomethyl)-1,1-difluorocyclohexane, have been studied for their conformational properties using nuclear magnetic resonance spectroscopy. This research has helped in understanding the rates of ring inversion and conformational equilibria in these compounds (Spassov et al., 1967).

Synthetic Applications

  • Highly substituted cyclohexanes, including derivatives of this compound, have been synthesized and studied. These compounds are valuable for their proximity effects, which strongly influence their reactivity and provide pathways to a variety of synthetic applications (Hofmann et al., 2006).

Organometallic Chemistry

  • In the field of organometallic chemistry, compounds like this compound are used in reactions involving organosilicon and organogermanium dihalides. These reactions lead to the formation of complex organic structures, demonstrating the utility of such compounds in advanced synthetic chemistry (Mazerolles & Laurent, 1991).

Coordination Chemistry

  • The coordination chemistry of fluorocarbons, including derivatives of this compound, has been explored. These studies contribute to the understanding of how such compounds interact with metal ions, which is crucial for applications in catalysis and materials science (Plenio et al., 1997).

Properties

IUPAC Name

3-(bromomethyl)-1,1-difluorocyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrF2/c8-5-6-2-1-3-7(9,10)4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJPMKDWRVCOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.